molecular formula C36H30I2NiP2 B8208376 Diiodobis(triphenylphosphine)nicke

Diiodobis(triphenylphosphine)nicke

Cat. No.: B8208376
M. Wt: 837.1 g/mol
InChI Key: AKXNPPNNEDIAJL-UHFFFAOYSA-L
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Description

Diiodobis(triphenylphosphine)nickel(II), with the CAS Number 82308-17-6, is an organometallic compound that serves as a valuable catalyst in various organic synthesis reactions. This nickel-phosphine complex is part of a class of compounds known for their ability to facilitate carbon-carbon bond formation . Its molecular formula is C₃₆H₃₀I₂NiP₂, and it has an average mass of 837.085 g/mol . In research applications, this compound is recognized for its role in catalytic cycles similar to those of related complexes, such as Dichlorobis(triphenylphosphine)nickel(II), which is used in alkyne trimerizations, carbonylations, and Suzuki cross-coupling reactions . The triphenylphosphine ligands in its structure are key to its reactivity and function in these processes. Furthermore, nickel-phosphine complexes, in a broader context, are also explored in other research areas, including investigations into cytotoxic properties against specific cancer cell lines . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

diiodonickel;triphenylphosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.2HI.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXNPPNNEDIAJL-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni](I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30I2NiP2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

837.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

A representative procedure involves dissolving nickel(II) iodide hexahydrate (NiI₂·6H₂O) in absolute ethanol under reflux. Triphenylphosphine is separately dissolved in a coordinating solvent like propan-2-ol or tetrahydrofuran (THF) and added dropwise to the nickel solution. The mixture is refluxed for 1–2 hours, yielding a brick-red precipitate4. The product is filtered, washed with cold ethanol, and dried under vacuum.

Key Reaction Equation:
NiI26H2O+2PPh3NiI2(PPh3)2+6H2O\text{NiI}_2\cdot6\text{H}_2\text{O} + 2\,\text{PPh}_3 \rightarrow \text{NiI}_2(\text{PPh}_3)_2 + 6\,\text{H}_2\text{O}

Solvent and Stoichiometric Considerations

  • Solvent Polarity : Polar solvents like ethanol favor the formation of the square-planar diamagnetic isomer, while nonpolar solvents (e.g., toluene) may stabilize tetrahedral geometries.

  • Molar Ratios : A 1:2 molar ratio of NiI₂ to PPh₃ is critical to prevent ligand-deficient byproducts. Excess PPh₃ improves yield by displacing weakly bound solvents or counterions4.

Table 1: Optimization of Direct Synthesis Conditions

ParameterOptimal RangeImpact on Yield
Temperature70–80°C>85% above 75°C
Reaction Time60–90 minutesPeak at 75 min
PPh₃/NiI₂ Ratio2.2:1Minimizes NiI₂ residue
SolventAnhydrous EthanolMaximizes purity

Ligand Exchange from Nickel Chloride Complexes

An alternative route utilizes preformed nickel chloride complexes, leveraging the higher lability of chloride ligands compared to iodide. This method is advantageous when NiI₂ is less accessible.

Procedure

Dichlorobis(triphenylphosphine)nickel(II) is suspended in dry THF, and excess potassium iodide (KI) is added. The mixture is stirred at 50°C for 4–6 hours, during which chloride ligands are replaced by iodide via a metathesis reaction. The product is isolated by filtration and recrystallized from dichloromethane/hexane.

Reaction Mechanism:
NiCl2(PPh3)2+2KINiI2(PPh3)2+2KCl\text{NiCl}_2(\text{PPh}_3)_2 + 2\,\text{KI} \rightarrow \text{NiI}_2(\text{PPh}_3)_2 + 2\,\text{KCl}

Limitations and Solutions

  • Incomplete Exchange : Residual chloride may persist if KI is insufficient. Using a 3:1 KI/NiCl₂ ratio ensures complete substitution.

  • Solvent Choice : THF’s moderate polarity facilitates ligand exchange without decomposing PPh₃. Acetonitrile, though more polar, risks oxidizing phosphine ligands.

One-Pot Synthesis from Elemental Nickel

A less common but scalable method involves elemental nickel, iodine, and PPh₃ in a single reactor. This approach bypasses nickel salts, reducing precursor costs.

Reductive Iodination

Nickel powder reacts with iodine in refluxing acetonitrile to form NiI₂ in situ. PPh₃ is then added, yielding the target complex after 12–24 hours.

Advantages :

  • Eliminates hydrated nickel salts, avoiding water-induced side reactions.

  • Suitable for industrial-scale synthesis.

Challenges :

  • Requires strict anhydrous conditions to prevent nickel oxidation.

  • Longer reaction times compared to salt-based methods.

Geometric Isomerism and Purification

NiI₂(PPh₃)₂ exhibits square-planar (diamagnetic) and tetrahedral (paramagnetic) isomers, influenced by solvent and temperature.

Isomer Control

  • Square-Planar Dominance : Crystallization from chlorinated solvents (e.g., CH₂Cl₂) favors the trans-configuration due to ligand steric effects.

  • Tetrahedral Formation : Rapid cooling in ethanol promotes the high-spin tetrahedral isomer, identifiable by its paramagnetism.

Purification Techniques

  • Recrystallization : Dissolving the crude product in warm toluene and layering with hexane yields >98% pure crystals.

  • Column Chromatography : Silica gel elution with ethyl acetate/hexane (1:5) removes unreacted PPh₃ and nickel residues.

Analytical Characterization

Confirming NiI₂(PPh₃)₂ requires multi-technique validation:

Table 2: Key Characterization Data

TechniqueExpected OutcomeReference
IR Spectroscopyν(P-C): 1435 cm⁻¹, ν(Ni-I): 210 cm⁻¹
XRDd(Ni-P): 2.24 Å, d(Ni-I): 2.65 Å
Magnetic Susceptibilityμeff = 0 BM (square-planar)
Elemental AnalysisC: 48.5%, H: 3.4%, I: 36.5%

Industrial-Scale Production Insights

Aromsyn Co.’s manufacturing protocol highlights:

  • Gram to Kilogram Scalability : Reaction vessels with mechanical stirring and temperature control ensure consistent yields.

  • Quality Control : Batch-specific COA includes ICP-MS for nickel content (19.2–19.8%) and HPLC for phosphine purity .

Chemical Reactions Analysis

Diiodobis(triphenylphosphine)nickel undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.

    Reduction: It can be reduced to form lower oxidation state nickel species.

    Substitution: The iodine atoms can be substituted with other ligands, such as halides or pseudohalides.

    Carboxylation: It can catalyze the carboxylation of olefins and acetylenes.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halide sources. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which diiodobis(triphenylphosphine)nickel exerts its effects involves the coordination of the nickel center with various substrates. The triphenylphosphine ligands stabilize the nickel center, allowing it to participate in catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in hydrogenation reactions, the nickel center facilitates the addition of hydrogen to unsaturated substrates .

Comparison with Similar Compounds

Table 1: Comparison of NiX₂(PPh₃)₂ Complexes

Property NiCl₂(PPh₃)₂ NiBr₂(PPh₃)₂ NiI₂(PPh₃)₂
CAS Number 14264-16-5 14126-37-5 82308-17-6
Molecular Weight 654.07 g/mol 743.97 g/mol 837.07 g/mol
Halide Ionic Radius 1.81 Å (Cl⁻) 1.96 Å (Br⁻) 2.20 Å (I⁻)
Expected Ni-X Bond 2.176 Å ~2.25 Å (estimated) ~2.35 Å (estimated)
2.2 Electronic and Reactivity Trends
  • Lewis Acidity : The iodide ligand’s weaker field strength reduces Ni(II)’s Lewis acidity compared to chloride analogs, making NiI₂(PPh₃)₂ less reactive in electrophilic catalysis.
  • Redox Stability : Iodide’s lower electronegativity stabilizes Ni(II) against reduction, whereas chloride complexes may participate in redox reactions more readily.

Comparison with Zero-Valent Nickel-Triphenylphosphine Complexes

Tetrakis(triphenylphosphine)nickel(0) (Ni(PPh₃)₄, CAS: 14264-16-5) contrasts sharply with NiI₂(PPh₃)₂:

  • Oxidation State : Ni(0) vs. Ni(II) results in distinct electronic structures. Ni(PPh₃)₄ is a low-spin d¹⁰ complex, highly reactive in cross-coupling catalysis, while NiI₂(PPh₃)₂’s d⁸ configuration favors ligand substitution .
  • Coordination Geometry : Ni(PPh₃)₄ adopts a tetrahedral geometry, whereas NiI₂(PPh₃)₂ is square planar.
  • Applications : Ni(0) complexes are widely used in catalysis (e.g., Stille coupling), while Ni(II) halide complexes are precursors for Ni(0) catalysts or intermediates in organic synthesis .

Comparison with Nickel-Schiff Base-Triphenylphosphine Complexes

Nickel(II) complexes with mixed Schiff base and PPh₃ ligands (e.g., [Ni(L)(PPh₃)₂], where L = tridentate Schiff base) exhibit:

  • Enhanced Stability : Schiff bases provide rigid chelation, increasing thermal stability compared to NiX₂(PPh₃)₂.
  • Biocidal Activity : Studies on similar Ni-Schiff base-PPh₃ complexes show moderate antimicrobial and antitumor activity, though NiI₂(PPh₃)₂’s biological properties remain unexplored .

Biological Activity

Diiodobis(triphenylphosphine)nickel(II) (abbreviated as DITPN) is a coordination compound with significant implications in both synthetic and biological chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₃₆H₃₀I₂NiP₂
  • Molecular Weight : 837.08 g/mol
  • Appearance : Brown-black powder
  • Sensitivity : Sensitive to air and light
  • CAS Number : 82308-17-6

Mechanisms of Biological Activity

DITPN primarily acts through its interactions with biological molecules, often as a catalyst in various biochemical reactions. The following sections detail its catalytic properties and biological implications.

Catalytic Activity

  • Carbon Monoxide Activation :
    • DITPN has been shown to initiate reactions at relatively low temperatures (as low as 110°C) under carbon monoxide pressure, indicating its potential as a catalyst in organic synthesis and possibly in biological systems where CO plays a role .
    • The compound demonstrates enhanced catalytic activity compared to other nickel-based catalysts, facilitating reactions across a broader range of conditions .
  • Thermal Stability :
    • The presence of triphenylphosphine ligands contributes to the thermal stability of DITPN, making it a robust candidate for various catalytic processes . This stability is crucial for maintaining biological activity under physiological conditions.

Anticancer Activity

Research has indicated that nickel complexes, including DITPN, exhibit cytotoxic effects against cancer cells. The mechanisms proposed include:

  • Induction of Apoptosis : Nickel complexes can trigger apoptotic pathways in cancer cells, leading to programmed cell death. Studies have shown that certain nickel complexes can activate caspases, which are critical in the apoptosis process .
  • Inhibition of Tumor Growth : In vitro studies suggest that DITPN can inhibit the proliferation of various cancer cell lines. This effect is likely due to its ability to interfere with cellular signaling pathways involved in growth and survival .

Interaction with Biological Molecules

DITPN's ability to form stable complexes with biomolecules may enhance its biological activity:

  • Protein Binding : The coordination of DITPN with proteins can alter their function and stability, potentially leading to therapeutic effects or toxicity depending on the context .
  • Metal Ion Transport : Nickel complexes are known to participate in metal ion transport within cells, which is essential for various enzymatic processes .

Case Studies and Research Findings

  • Study on Catalytic Efficiency :
    • A comparative study examined the catalytic efficiency of DITPN against other nickel complexes in carboxylation reactions. Results indicated that DITPN outperformed others by maintaining higher reaction rates under varying pressures of carbon monoxide .
  • Cytotoxicity Evaluation :
    • In vitro assays demonstrated that DITPN exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications. The study highlighted the compound's potential as an anticancer agent by promoting apoptosis in treated cells .
  • Mechanistic Insights :
    • Further biochemical analyses revealed that DITPN could modulate oxidative stress responses in cells, suggesting a dual role as both a therapeutic agent and a potential source of cytotoxicity depending on dosage and exposure duration .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Diiodobis(triphenylphosphine)nickel, and how is its purity validated?

  • Methodological Answer : The compound is typically synthesized via ligand substitution reactions. For example, nickel(II) chloride may react with excess triphenylphosphine (PPh₃) in the presence of iodide sources (e.g., KI) under inert conditions. Characterization involves:

  • X-ray crystallography to confirm molecular geometry and bond lengths (e.g., analogous manganese complexes in ).
  • Infrared (IR) spectroscopy to identify Ni–I and Ni–P vibrational modes.
  • Elemental analysis to verify stoichiometry and purity .

Q. What safety precautions are critical when handling Diiodobis(triphenylphosphine)nickel in laboratory settings?

  • Methodological Answer : Based on safety data sheets (SDS) for related nickel-phosphine complexes:

  • Respiratory protection : Use NIOSH-approved dust masks in poorly ventilated areas to avoid inhalation of particulates (H334 hazard) .
  • Skin/eye protection : Wear chemical-resistant gloves (JIS T 8116 standard) and safety goggles (JIS T 8147) to prevent allergic reactions (H317) .
  • Storage : Store in airtight containers under nitrogen to prevent oxidation or moisture ingress .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data for Diiodobis(triphenylphosphine)nickel complexes?

  • Methodological Answer : Contradictions in bond-length or geometry reports may arise from:

  • Disorder or twinning : Refine data using software like SHELXL ( ) with constraints for disordered atoms.
  • Experimental resolution : Validate high-resolution datasets (e.g., <1.0 Å) and cross-check with spectroscopic data (e.g., EXAFS for Ni–I distances) .
  • Reproducibility checks : Replicate synthesis and data collection under standardized conditions ().

Q. What experimental strategies are effective in probing the catalytic mechanisms of Ni–PPh₃ complexes?

  • Methodological Answer : To study catalytic cycles (e.g., cross-coupling reactions):

  • Kinetic studies : Use in situ NMR or UV-Vis spectroscopy to monitor intermediate formation.
  • Isotopic labeling : Introduce ²H or ¹³C labels to track substrate transformation pathways.
  • Computational modeling : Pair experimental data with DFT calculations to validate proposed transition states .

Q. How should researchers design studies to evaluate the environmental impact of nickel-phosphine complexes?

  • Methodological Answer : Apply frameworks like PICO (Population: environmental systems; Intervention: compound release; Comparison: baseline toxicity; Outcome: bioaccumulation) to structure hypotheses ( ).

  • Toxicity screening : Use Daphnia magna or algal assays per OECD guidelines.
  • Degradation studies : Monitor photolytic or microbial breakdown products via LC-MS .

Methodological Guidance for Research Design

Q. What criteria ensure a robust research question for studying Ni–PPh₃ complexes?

  • Answer : Apply the FINER framework (Feasibility, Interest, Novelty, Ethics, Relevance):

  • Novelty : Compare results to prior studies (e.g., ) to identify gaps (e.g., unexplored ligand effects).
  • Ethics : Follow institutional guidelines for hazardous waste disposal ().
  • Relevance : Link findings to broader applications (e.g., catalysis, materials science) .

Q. How can systematic reviews improve the interpretation of conflicting data in organometallic nickel chemistry?

  • Answer : Use GRADE methodology ( ) to assess evidence quality:

  • Risk of bias : Evaluate crystallographic data for outliers (e.g., high R-factors).
  • Data synthesis : Meta-analyze kinetic parameters (e.g., turnover frequencies) across studies.
  • Expert consensus : Conduct Delphi panels to resolve ambiguities in mechanistic proposals .

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